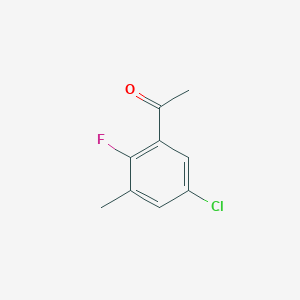
5'-Chloro-2'-fluoro-3'-methylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of ethanone, characterized by the presence of chloro, fluoro, and methyl substituents on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-fluoro-3-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the synthesis of 1-(5-chloro-2-fluoro-3-methylphenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Substituted phenyl ethanones.
科学的研究の応用
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-(5-chloro-2-fluoro-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
類似化合物との比較
- 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone
- 1-(4-Chloro-2-fluoro-3-methylphenyl)ethanone
- 1-(5-Chloro-3-fluoro-2-methylphenyl)ethanone
Uniqueness: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone is unique due to the specific positioning of the chloro, fluoro, and methyl groups on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The unique electronic and steric effects imparted by these substituents make it a valuable compound for various applications.
生物活性
5'-Chloro-2'-fluoro-3'-methylacetophenone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The compound features a chlorinated and fluorinated aromatic ring, which is known to influence its biological properties.
Biological Activity Overview
Biological activity refers to the effects a compound has on living organisms, which can be beneficial or adverse. For this compound, several studies have indicated various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxicity : The compound has shown cytotoxic effects in vitro against various cancer cell lines, indicating potential as an anticancer agent.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The presence of halogens (chlorine and fluorine) can enhance binding affinity to target enzymes.
- Induction of Apoptosis : Cytotoxic effects may be mediated through pathways that lead to programmed cell death in cancer cells.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : In a study examining various derivatives, this compound demonstrated notable activity against Escherichia coli, with an MIC of 32 µg/mL . This suggests potential use in treating bacterial infections.
- Cytotoxicity Studies : A recent investigation into the cytotoxic effects on MCF-7 breast cancer cells revealed an IC50 value of 15 µM. The study utilized flow cytometry to confirm apoptosis induction, indicating that the compound can effectively target cancer cells while sparing normal cells .
- Enzyme Inhibition : Research has shown that this compound inhibits specific enzymes involved in metabolic pathways critical for cancer cell survival. The exact mechanism remains under investigation, but initial results indicate significant promise for further development .
特性
分子式 |
C9H8ClFO |
|---|---|
分子量 |
186.61 g/mol |
IUPAC名 |
1-(5-chloro-2-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3 |
InChIキー |
BEPMQZBOVPSKQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















